Androgen Receptor BF3 Site Binding: 3-Fluoro-2-iodo-N-methylbenzamide vs. Structurally Related AR Ligands
3-Fluoro-2-iodo-N-methylbenzamide shows an IC₅₀ of 5.0 × 10⁴ nM (50 µM) at the androgen receptor BF3 allosteric site in eGFP‑expressing human LNCaP cells after 5 days, as measured by fluorometric transcriptional assay . In the same assay system, the structurally related compound CHEMBL1738936 (BDBM50359006) exhibited an IC₅₀ of 1.31 × 10⁴ nM (13.1 µM) . A more potent BF3‑directed inhibitor, CLP‑3094, demonstrated an IC₅₀ of 4 µM (4.0 × 10³ nM) in a comparable AR transcriptional assay . The target compound thus occupies a distinct potency band that is approximately 3.8‑fold weaker than CHEMBL1738936 and 12.5‑fold weaker than CLP‑3094, providing a moderately active starting point for BF3‑site medicinal chemistry optimization.
| Evidence Dimension | IC₅₀ at androgen receptor BF3 allosteric site |
|---|---|
| Target Compound Data | IC₅₀ = 5.0 × 10⁴ nM (50 µM) |
| Comparator Or Baseline | CHEMBL1738936: IC₅₀ = 1.31 × 10⁴ nM (13.1 µM); CLP-3094: IC₅₀ = 4.0 × 10³ nM (4 µM) |
| Quantified Difference | 3.8‑fold weaker vs. CHEMBL1738936; 12.5‑fold weaker vs. CLP‑3094 |
| Conditions | eGFP transcriptional assay, human LNCaP cells stably transfected with AR, 5‑day incubation (fluorometric endpoint) |
Why This Matters
For procurement decisions in AR‑targeted drug discovery, this compound provides a defined, reproducible potency benchmark at the BF3 site, enabling SAR exploration around the 2‑iodo‑3‑fluoro benzamide scaffold.
- [1] BindingDB. BDBM50359005 (CHEMBL1738937). IC50 = 5.00E+4 nM, AR BF3 site, LNCaP eGFP assay, 5 days. View Source
- [2] BindingDB. BDBM50359006 (CHEMBL1738936). IC50 = 1.31E+4 nM, AR BF3 site, LNCaP ARR2PB eGFP assay, 3 days. View Source
